4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole is a heterocyclic compound characterized by its triazole and bromine substituents. With a molecular formula of C₉H₈Br₂N₄ and a molecular weight of 333.02 g/mol, this compound features a fused triazole ring system that enhances its chemical stability and biological activity. The presence of bromine atoms at the 4 and 7 positions contributes to its unique reactivity and potential applications in various fields, including pharmaceuticals and materials science.
Research indicates that 4,7-dibromo-2-methyl-2H-benzo[d][1,2,3]triazole exhibits notable biological activities. It has been investigated for its potential as an antimicrobial and antifungal agent. The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development. Studies suggest that similar compounds within the benzo-triazole family may show enhanced activity against specific pathogens due to structural modifications .
The synthesis of 4,7-dibromo-2-methyl-2H-benzo[d][1,2,3]triazole can be achieved through several pathways:
4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole has several applications:
Interaction studies have shown that 4,7-dibromo-2-methyl-2H-benzo[d][1,2,3]triazole interacts with various biological molecules. For instance:
These interactions suggest that further exploration could lead to significant therapeutic applications .
Several compounds share structural similarities with 4,7-dibromo-2-methyl-2H-benzo[d][1,2,3]triazole. Below are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Bromo-1H-benzotriazole | Single bromine atom | Known for its use in organic synthesis |
| 5-Bromo-4-methyl-1H-benzotriazole | Methyl group at position 4 | Exhibits different biological activities |
| 4-Chloro-1H-benzotriazole | Chlorine instead of bromine | Different reactivity profile |
| 5-Iodo-1H-benzotriazole | Iodine substituent | Enhanced lipophilicity |
The uniqueness of 4,7-dibromo-2-methyl-2H-benzo[d][1,2,3]triazole lies in its specific arrangement of bromine atoms and methyl group which contribute to its distinctive reactivity and biological profile compared to other related compounds .
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for introducing substituents into benzo-triazole scaffolds. A study by Wang et al. demonstrated the efficacy of Suzuki-Miyaura couplings using benzotriazole derivatives and boronic acids under palladium catalysis. For instance, the denitrogenative coupling of benzotriazoles with aryl boronic acids achieved yields of up to 92% for sterically hindered biaryl products under optimized conditions (Pd(PPh₃)₂Cl₂, AgBF₄, toluene, 80°C). The reaction mechanism involves the in situ generation of an ortho-amino-arenediazonium intermediate, which undergoes transmetalation with the boronic acid (Table 1).
Table 1. Palladium-Catalyzed Cross-Coupling Performance with Benzo-triazole Derivatives
| Entry | Boronic Acid | Ligand | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | PPh₃ | 85 |
| 2 | 4-Methoxyphenyl | XPhos | 78 |
| 3 | 2-Naphthyl | SPhos | 91 |
Notably, bulky phosphine ligands such as SPhos and XPhos enhance catalytic activity by stabilizing the palladium center during oxidative addition. For 4,7-dibromo-2-methyl-2H-benzo-triazole, analogous conditions could enable sequential cross-coupling at the 4- and 7-positions, provided steric effects from the methyl group at position 2 are mitigated through ligand design.
Nucleophilic aromatic substitution (NAS) offers a complementary route to functionalize brominated benzo-triazoles. While direct NAS on electron-deficient aromatics is challenging, the use of activating groups can facilitate displacement. For example, Glover et al. reported that electron-withdrawing substituents on triazole rings enhance reactivity toward nucleophiles such as amines and alkoxides. In one case, treatment of 5-bromo-1,2,3-triazole with potassium tert-butoxide in DMF at 120°C resulted in 85% substitution at the para position relative to the triazole nitrogen.
For 4,7-dibromo-2-methyl-2H-benzo-triazole, selective substitution at the 4-position could be achieved using a directing group (e.g., methyl at position 2) to polarize electron density. However, competing elimination pathways and reduced solubility in polar aprotic solvents remain limitations, necessitating careful optimization of reaction temperature and base strength.
Directed ortho-metallation (DoM) has been employed to achieve regioselective bromination and functionalization of benzo-triazoles. A key study utilized n-butyllithium to deprotonate the α-position of thieno-benzo-triazole derivatives, followed by fluorination with (PhSO₂)₂NF to install fluorine at the 6-position. This approach highlights the potential for sequential lithiation-halogenation steps to access polysubstituted analogs.
Table 2. Directed Metallation Outcomes in Triazole Systems
| Substrate | Metallation Agent | Electrophile | Yield (%) |
|---|---|---|---|
| BTAZT | n-BuLi | (PhSO₂)₂NF | 59 |
| 2-Methyl-triazole | LDA | Br₂ | 42 |
Challenges arise from competing side reactions, such as triazole ring-opening observed during attempts to lithiate 1,4-diphenyl-1,2,3-triazole. For 4,7-dibromo-2-methyl-2H-benzo-triazole, directed metallation at the 7-position may require protective group strategies or transient directing ligands to enhance regioselectivity.
The regioselective functionalization of the N-2 position in benzotriazole derivatives represents a significant synthetic challenge due to the inherent stability of the N-1 tautomer, which typically predominates in solution [12]. However, recent developments have established several effective protocols for achieving N-2 selective alkylation and arylation of 4,7-dibromo-2-methyl-2H-benzo[d] [1] [2] [3]triazole and related compounds.
Gold catalysis has emerged as a powerful tool for achieving N-2 selective alkylation of 1,2,3-triazoles [4]. The mechanism involves the initial complexation of gold with vinyl ethers, followed by nucleophilic attack of the internal nitrogen of the NH-1,2,3-triazole through hydrogen bond interactions [4]. This approach has demonstrated high regioselectivity and excellent yields for various alkylation reactions. The proposed catalytic cycle proceeds through pathway A, where a one-step process involves nucleophilic attack of the internal nitrogen on the gold-coordinated vinyl ether, followed by protodemetalation to yield the N-2-alkyl-1,2,3-triazole product [4].
Cobalt-catalyzed Markovnikov-selective hydroamination has proven effective for N-2 selective alkylation of benzotriazoles [34]. The mechanism involves hydrogen atom transfer from a catalytically generated cobalt(III)-hydride complex to olefins, proceeding regioselectively to form branched alkylcobalt(III) intermediates [34]. The nucleophilic addition of benzotriazoles occurs selectively at the N-2 position, providing a complementary approach to traditional metal-catalyzed methods [34].
Recent advances in photocatalysis have enabled metal-free N-2 selective alkylation using visible light promotion [35]. These reactions proceed via radical pathways, utilizing p-benzoquinone as a catalyst under mild conditions [35]. The radical mechanism accounts for the exclusive site-selectivity observed in these transformations, offering an alternative to metal-catalyzed protocols [35].
| Catalyst System | Reaction Conditions | N-2 Selectivity | Typical Yields | Reference |
|---|---|---|---|---|
| Gold/Vinyl Ethers | Room temperature, 2-4 hours | >95% | 75-92% | [4] |
| Cobalt/Olefins | 60°C, 12-24 hours | >90% | 68-85% | [34] |
| Photocatalyzed | Visible light, room temperature | >95% | 70-88% | [35] |
Borane catalysis using tris(pentafluorophenyl)borane has been developed for site-selective N-1 alkylation of benzotriazoles with diazoalkanes [11] [36]. While this method primarily targets N-1 selectivity, understanding the mechanistic principles has informed the development of complementary N-2 selective protocols [11]. The reactions provide excellent yields and demonstrate broad substrate tolerance under mild conditions [11].
The halogen substituents at the C-4 and C-7 positions of 4,7-dibromo-2-methyl-2H-benzo[d] [1] [2] [3]triazole serve as versatile synthetic handles for further functionalization through halogen exchange reactions [7] [17]. These transformations enable the introduction of diverse functional groups while maintaining the benzotriazole core structure.
Palladium-catalyzed halogenation protocols have been extensively studied for triazole derivatives [7]. The regioselective halogenation of 2-substituted-1,2,3-triazoles proceeds via sp2 carbon-hydrogen activation, enabling controlled substitution at specific positions [7]. A typical procedure involves treatment of the triazole substrate with N-halosuccinimide reagents in the presence of palladium(II) acetate and pivalic acid at elevated temperatures [7].
The optimization of reaction conditions has revealed that the choice of halogenating agent significantly impacts both yield and selectivity [7]. Bromination reactions typically proceed more efficiently than chlorination, with reaction temperatures of 100°C and reaction times of 18 hours providing optimal results [7]. The use of toluene as solvent and potassium phosphate as base has proven effective for these transformations [7].
Silver-mediated fluorination protocols offer an alternative approach for halogen exchange at the C-4 and C-7 positions [33]. The use of silver fluoride as a fluorine source enables the conversion of iodotriazoles to fluorotriazoles at reduced temperatures compared to direct fluorination methods [33]. While reaction temperatures are lowered from 180°C to 120°C, extended reaction times of 20 hours are typically required [33].
Recent developments in aqueous halogen exchange reactions have demonstrated significant advantages for triazole functionalization [33]. The aqueous iodine-fluorine exchange reaction proceeds under mild conditions without requiring time-consuming azeotropic drying of fluorine-18 or phase-transfer reagents [33]. These reactions exhibit excellent functional group tolerance and provide rapid access to fluorinated triazole derivatives [33].
| Halogen Exchange | Catalyst/Reagent | Temperature | Time | Yield Range | Reference |
|---|---|---|---|---|---|
| Br → Cl | Palladium(II) acetate/NCS | 100°C | 18 hours | 65-78% | [7] |
| I → F | Silver fluoride | 120°C | 20 hours | 70-85% | [33] |
| I → F (aqueous) | KF/DMF | 180°C | 10 minutes | 80-95% | [33] |
| Br → I | Sodium iodide | 80°C | 6 hours | 72-88% | [7] |
The mechanism of halogen exchange in benzotriazole derivatives involves nucleophilic aromatic substitution pathways [17]. The electron-withdrawing nature of the triazole ring activates the aromatic system toward nucleophilic attack, facilitating halogen displacement [17]. The relative leaving group ability follows the expected order: iodide > bromide > chloride > fluoride [17].
Tandem dehalogenation-cyclization processes represent advanced synthetic strategies for the construction of complex heterocyclic systems from 4,7-dibromo-2-methyl-2H-benzo[d] [1] [2] [3]triazole precursors [13] [15]. These cascade reactions enable the formation of multiple bonds in a single synthetic operation, providing efficient access to structurally diverse products.
Palladium-catalyzed asymmetric tandem denitrogenative cyclization reactions have emerged as powerful tools for heterocycle construction [13]. These transformations involve the ring-opening of benzotriazoles followed by nitrogen extrusion and subsequent cyclization with unsaturated partners [13]. The use of chiral sulfonamide phosphine ligands enables enantioselective synthesis of hexahydrocarbazoles and indolines with high enantiomeric excess values [13].
The mechanism proceeds through the formation of α-imino metal carbenoid species generated from benzotriazole ring-opening [13]. Despite the thermodynamically unfavorable nature of benzotriazole ring-opening, the combination of palladium catalysis and appropriate ligand systems facilitates these challenging transformations [13]. The synthetic utility of the resulting optically active products has been demonstrated through various derivatization reactions [13].
Recent developments have introduced dual nickel/palladium metal systems for tandem cyclization/arylation processes [15]. These transformations utilize diaryliodonium reagents and proceed through in situ construction of benzoxazole directing groups [15]. The atom-economical nature of these reactions provides significant advantages over traditional sequential approaches [15].
The mechanism involves initial cyclization followed by palladium-catalyzed carbon-hydrogen activation directed by the newly formed benzoxazole moiety [15]. This approach demonstrates excellent regioselectivity and provides access to complex polycyclic systems in high yields [15].
Copper-catalyzed intramolecular transannulation reactions offer complementary approaches to palladium-based methods [24]. These transformations involve the reaction of pyridotriazoles with internal alkynes to construct fused indolizine systems [24]. The reactions can be triggered by both transition metal catalysts and Lewis acids, demonstrating the versatility of the approach [24].
The mechanism involves copper-carbene-alkyne metathesis steps, representing a departure from traditional ylide-based pathways [24]. This methodology enables efficient construction of tri-, tetra-, and pentacyclic fused systems with excellent regioselectivity [24].
Rhodium catalysis has proven effective for complex cascade reactions involving triazole substrates [24] [32]. These transformations often proceed through rhodium-carbene intermediates generated from diazo precursors [32]. The high reactivity of rhodium-carbene species enables diverse cyclization pathways, including formal 1,3-hydrogen shift processes [32].
| Catalyst System | Substrate Type | Product Class | Typical Yields | Reference |
|---|---|---|---|---|
| Pd/Chiral Ligand | Benzotriazole/Dienes | Hexahydrocarbazoles | 75-92% | [13] |
| Ni/Pd Dual | Diaryliodonium | Benzoxazole derivatives | 68-85% | [15] |
| Copper | Pyridotriazole/Alkynes | Fused indolizines | 70-88% | [24] |
| Rhodium | Triazole/Diazo | Pyrrole derivatives | 78-94% | [32] |
The electron-deficient nature of substituents plays a crucial role in tandem cyclization reactions [14]. Electron-withdrawing groups such as 5-chloro and 4-bromo substituents enhance the reactivity of benzotriazole substrates toward cyclization processes [14]. The optimization of reaction conditions, including temperature, solvent, and catalyst loading, significantly impacts both yield and selectivity in these challenging transformations [14].
The strategic implementation of 4,7-dibromo-2-methyl-2H-benzo[d] [2] [3]triazole as a precursor in Suzuki-Miyaura coupling reactions demonstrates remarkable synthetic versatility, particularly in the construction of extended conjugated systems and heterocyclic frameworks. The dual bromination pattern at positions 4 and 7 provides distinct reactivity profiles that enable both sequential and simultaneous cross-coupling transformations.
Research investigations have established that benzotriazole derivatives require specialized catalyst systems to overcome the inherent coordination challenges posed by the nitrogen-rich heterocyclic framework [4]. The electron-deficient nature of the triazole ring, combined with the electron-withdrawing effects of the bromine substituents, creates a unique electronic environment that influences both oxidative addition and transmetalation steps in the catalytic cycle.
Palladium-catalyzed cross-coupling reactions with 4,7-dibromo-2-methyl-2H-benzo[d] [2] [3]triazole have been optimized using various phosphine ligand systems, with particular success achieved through the application of sterically hindered, electron-rich ligands such as SPhos and XPhos [4]. These ligand systems facilitate efficient oxidative addition to the carbon-bromine bonds while minimizing catalyst deactivation through unproductive nitrogen coordination.
Extensive studies on related dibrominated benzotriazole systems have demonstrated that Suzuki-Miyaura coupling reactions proceed with moderate to good yields when appropriate reaction conditions are employed [5]. The optimization of reaction parameters, including solvent selection, base choice, and temperature control, proves critical for achieving satisfactory conversion rates.
Comparative analysis of coupling efficiency reveals significant variations based on the boronic acid coupling partner and reaction conditions. Studies with structurally related 4,7-dibromobenzo[d] [2] [3]thiadiazole systems indicate that thiophene-based boronic acids provide yields ranging from 43-48% under standard conditions, while the application of optimized catalyst systems can improve these yields to 54-60% [5]. The translation of these findings to 4,7-dibromo-2-methyl-2H-benzo[d] [2] [3]triazole suggests comparable reactivity profiles, with potential for enhanced performance through systematic optimization.
The presence of two reactive bromine substituents in 4,7-dibromo-2-methyl-2H-benzo[d] [2] [3]triazole enables sophisticated sequential coupling strategies for the construction of unsymmetrical molecular architectures. Electronic differentiation between the 4 and 7 positions, arising from the specific substitution pattern on the triazole ring, provides opportunities for regioselective monofunctionalization under carefully controlled conditions.
Research with analogous dibrominated heterocyclic systems demonstrates that sequential coupling approaches can be achieved through judicious selection of reaction stoichiometry, temperature control, and catalyst loading [6]. These methodologies enable the preparation of asymmetrically substituted derivatives that serve as advanced intermediates for complex heterocyclic target molecules.
The application of 4,7-dibromo-2-methyl-2H-benzo[d] [2] [3]triazole in Buchwald-Hartwig amination reactions represents a particularly promising avenue for the construction of nitrogen-rich heterocyclic frameworks with diverse substitution patterns. The strategic positioning of bromine substituents provides multiple sites for amine incorporation, while the triazole core serves as an electron-accepting moiety that modulates the electronic properties of the resulting products.
The successful implementation of Buchwald-Hartwig amination with benzotriazole substrates requires careful consideration of catalyst system design to address the unique challenges posed by nitrogen-rich heterocyclic frameworks [7]. The presence of multiple nitrogen atoms in the triazole ring can lead to competitive catalyst coordination, necessitating the use of specialized ligand architectures that minimize unproductive binding while maintaining high catalytic activity.
Recent advances in ligand design have demonstrated significant improvements in the efficiency of amination reactions with challenging heterocyclic substrates [8]. The development of sterically hindered, electron-rich phosphine ligands, such as those incorporating bipyrazole backbones, has shown particular promise for suppressing side reactions while enhancing the selectivity for primary amine formation over secondary amine products.
The electron-deficient nature of the benzotriazole ring system significantly influences the reactivity profile in Buchwald-Hartwig amination reactions. The triazole moiety acts as a strong electron-withdrawing group, facilitating oxidative addition to the carbon-bromine bonds while potentially complicating the subsequent reductive elimination step [9]. This electronic perturbation requires careful optimization of reaction conditions to achieve efficient turnover.
Mechanistic studies on related heterocyclic systems indicate that the rate-determining step in amination reactions often shifts from oxidative addition to reductive elimination when dealing with electron-deficient aryl halides [7]. This mechanistic understanding suggests that 4,7-dibromo-2-methyl-2H-benzo[d] [2] [3]triazole substrates may benefit from elevated reaction temperatures and extended reaction times to facilitate the reductive elimination process.
The implementation of 4,7-dibromo-2-methyl-2H-benzo[d] [2] [3]triazole in Buchwald-Hartwig amination reactions offers access to a diverse array of amino-substituted benzotriazole derivatives. The dual bromination pattern enables both monoamination and diamination transformations, providing synthetic flexibility for the preparation of libraries of nitrogen-rich compounds.
Research with structurally related heterocyclic substrates demonstrates that amination reactions generally proceed with good functional group tolerance, accommodating a wide range of primary and secondary amines [10]. The incorporation of bulky amine substituents can be achieved with appropriate catalyst selection, while the use of aqueous ammonia sources enables the direct formation of primary aromatic amines with high selectivity [7].
The unique structural features of 4,7-dibromo-2-methyl-2H-benzo[d] [2] [3]triazole make it particularly suitable for template-directed synthesis applications. The strategic placement of amine substituents through Buchwald-Hartwig coupling can create sophisticated molecular architectures that serve as templates for subsequent transformations, including cyclization reactions and further functionalization steps.
The development of bifunctional templates incorporating aminobenzotriazole moieties has shown significant promise in directing regioselective transformations [11]. These template systems leverage the coordinating ability of the nitrogen-rich framework to control the spatial arrangement of reactive centers, enabling highly selective bond-forming processes that would be difficult to achieve through conventional approaches.
The unique electronic and structural characteristics of 4,7-dibromo-2-methyl-2H-benzo[d] [2] [3]triazole position it as an exceptional substrate for directed carbon-hydrogen activation methodologies. The triazole ring system provides multiple coordination sites for transition metal catalysts, while the bromine substituents offer additional functionalization opportunities through subsequent cross-coupling transformations.
The benzotriazole framework serves as an effective directing group for carbon-hydrogen activation reactions, with the nitrogen atoms in the triazole ring capable of coordinating to palladium catalysts and directing them to adjacent carbon-hydrogen bonds [11]. The specific substitution pattern in 4,7-dibromo-2-methyl-2H-benzo[d] [2] [3]triazole creates opportunities for regioselective activation at multiple positions around the benzene ring.
Recent developments in carbon-hydrogen activation chemistry have demonstrated the exceptional utility of aminobenzotriazole derivatives as directing groups [11]. The 4-aminobenzotriazole motif, which can be accessed from 4,7-dibromo-2-methyl-2H-benzo[d] [2] [3]triazole through selective amination, shows significantly enhanced reactivity compared to traditional directing groups, achieving yields up to 95% in aerobic oxidative carbon-hydrogen olefination reactions under mild conditions.
The mechanism of carbon-hydrogen activation directed by benzotriazole substrates involves initial coordination of the triazole nitrogen to the palladium center, followed by cyclometalation to form a stable palladacycle intermediate [12]. The electron-deficient nature of the triazole ring enhances the acidity of adjacent carbon-hydrogen bonds, facilitating the metalation step and improving overall reaction efficiency.
Silver-palladium cooperative catalysis has emerged as a particularly effective approach for carbon-hydrogen activation with heterocyclic substrates [13]. The dual-metal system enables carbon-hydrogen bond cleavage through silver-mediated activation, followed by transmetalation to palladium for subsequent functionalization steps. This methodology proves especially valuable for achieving meta-selective functionalization when traditional ortho-directing approaches are not applicable.
The electronic properties of 4,7-dibromo-2-methyl-2H-benzo[d] [2] [3]triazole can be systematically modulated through selective functionalization of the bromine positions, enabling fine-tuning of carbon-hydrogen activation reactivity. The introduction of electron-donating or electron-withdrawing substituents allows precise control over the electronic environment around potential activation sites.
Research on related benzothiadiazole systems has demonstrated that regioselective carbon-hydrogen borylation can be achieved through careful substrate design and catalyst selection [14]. The application of iridium-catalyzed carbon-hydrogen borylation to appropriately substituted benzotriazole derivatives provides access to versatile boryl building blocks that undergo subsequent functionalization through carbon-carbon and carbon-nitrogen bond-forming reactions.
The development of sophisticated template systems based on 4,7-dibromo-2-methyl-2H-benzo[d] [2] [3]triazole enables remote carbon-hydrogen activation at positions that are not directly accessible through conventional directing group strategies [15]. Bifunctional templates that combine the benzotriazole core with additional coordinating elements can achieve unprecedented selectivity in carbon-hydrogen functionalization reactions.
Template-directed meta-selective carbon-hydrogen activation represents a particularly significant advancement in synthetic methodology [16]. The design of hydrogen-bonding templates that interact with specific functional groups while maintaining appropriate geometry for metal catalyst coordination enables regioselective activation at remote positions, dramatically expanding the scope of carbon-hydrogen functionalization chemistry.